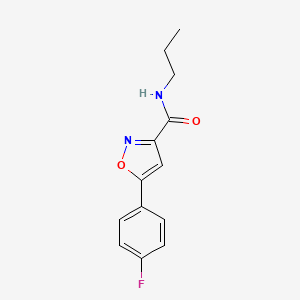
5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide
Descripción general
Descripción
5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide, also known as ABP-688, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of isoxazolecarboxamide derivatives and is known to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide involves its binding to the mGluR5 receptor, which is a G protein-coupled receptor. This binding leads to the activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways. The activation of these pathways leads to the modulation of neuronal activity and the regulation of various physiological processes.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide can modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to activity. 5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide has also been shown to have anxiolytic and antidepressant effects, as well as potential therapeutic effects in the treatment of addiction and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide in lab experiments is its high affinity for the mGluR5 receptor, which allows for precise modulation of neuronal activity. However, one limitation of using 5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide is its relatively low selectivity for mGluR5 compared to other mGluR subtypes. This can lead to off-target effects and the potential for unwanted side effects.
Direcciones Futuras
There are many potential future directions for research on 5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide. One area of interest is the development of more selective mGluR5 agonists and antagonists, which could be used to further investigate the role of mGluR5 in various physiological processes. Another area of interest is the use of 5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide in the development of new treatments for neurological disorders, including addiction and neurodegenerative diseases. Finally, future research could focus on the potential use of 5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide in combination with other drugs or therapies to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound is known to have a high affinity for the mGluR5 receptor, which is involved in the regulation of various physiological processes, including learning and memory, anxiety, and addiction. 5-(4-fluorophenyl)-N-propyl-3-isoxazolecarboxamide has been used in a variety of studies to investigate the role of mGluR5 in these processes and to develop new treatments for neurological disorders.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-propyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-7-15-13(17)11-8-12(18-16-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEXNBZGNWSGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxy-2-methylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459936.png)
![N-(2-methoxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4459942.png)
![2-chloro-N-ethyl-5-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4459950.png)
![benzaldehyde O-{[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4459956.png)
![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B4459962.png)
![1-[(dimethylamino)sulfonyl]-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide](/img/structure/B4459969.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4459978.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4459983.png)
![3-[(2-{[2-(2-thienyl)ethyl]amino}-4-quinazolinyl)amino]-1-propanol](/img/structure/B4459991.png)
![N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide](/img/structure/B4460017.png)
![N-(3,5-difluorophenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460024.png)
![5-isobutyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4460025.png)
![N-ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinamine](/img/structure/B4460026.png)
![6-(3,4-dimethylphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460029.png)